molecular formula C9H16ClNO3 B13689445 (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

Cat. No.: B13689445
M. Wt: 221.68 g/mol
InChI Key: AANTZLQUBXOJCL-UHFFFAOYSA-N
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Description

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group, a chlorine atom, and a hydroxyl group attached to a butenyl chain. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical transformations and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The chlorine atom can be reduced to form a hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted butenyl derivatives.

Scientific Research Applications

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(Fmoc-amino)-2-chloro-2-buten-1-ol: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    (Z)-4-(Cbz-amino)-2-chloro-2-buten-1-ol: Contains a carbobenzoxy (Cbz) protecting group.

Uniqueness

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is unique due to its Boc protecting group, which offers stability under acidic conditions and can be easily removed under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

tert-butyl N-(3-chloro-4-hydroxybut-2-enyl)carbamate

InChI

InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)

InChI Key

AANTZLQUBXOJCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=C(CO)Cl

Origin of Product

United States

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